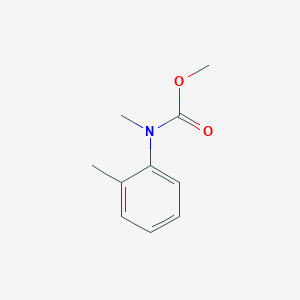
methyl N-methyl-N-(2-methylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-Dimethyl-N-(methoxycarbonyl)aniline is an organic compound with the molecular formula C10H13NO2. It is a derivative of aniline, featuring a dimethylamino group and a methoxycarbonyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,2-Dimethyl-N-(methoxycarbonyl)aniline can be synthesized through several methods. One common approach involves the alkylation of aniline with methanol in the presence of an acid catalyst . Another method includes the direct synthesis from nitrobenzene and methanol through sequential coupling reactions involving hydrogen production, hydrogenation of nitrobenzene to aniline, and N-methylation of aniline over a pretreated Raney-Ni® catalyst .
Industrial Production Methods
Industrial production of N,2-Dimethyl-N-(methoxycarbonyl)aniline typically involves the alkylation of aniline with methanol or dimethyl ether in the presence of an acid catalyst . This method is favored due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N,2-Dimethyl-N-(methoxycarbonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the dimethylamino group acts as an activating group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N,2-Dimethyl-N-(methoxycarbonyl)aniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,2-Dimethyl-N-(methoxycarbonyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxycarbonyl group can undergo hydrolysis to release methanol and carbon dioxide. These interactions and reactions can modulate the activity of target molecules and pathways, leading to various biological and chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylaniline: A tertiary amine with a similar structure but lacking the methoxycarbonyl group.
Methyl anthranilate: Contains a methoxycarbonyl group but differs in the position and nature of the substituents on the benzene ring.
Uniqueness
N,2-Dimethyl-N-(methoxycarbonyl)aniline is unique due to the presence of both the dimethylamino and methoxycarbonyl groups, which confer distinct reactivity and properties. This combination of functional groups allows for diverse chemical transformations and applications that are not possible with similar compounds lacking one of these groups.
Eigenschaften
CAS-Nummer |
104189-18-6 |
|---|---|
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
methyl N-methyl-N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C10H13NO2/c1-8-6-4-5-7-9(8)11(2)10(12)13-3/h4-7H,1-3H3 |
InChI-Schlüssel |
UHLDXJSCYJNYOF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N(C)C(=O)OC |
Kanonische SMILES |
CC1=CC=CC=C1N(C)C(=O)OC |
Synonyme |
Carbamic acid, methyl(2-methylphenyl)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















